

Technical Characterization Guide: Methyl 4-(morpholinomethyl)benzoate

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Compound of Interest

Compound Name:	Methyl 4-(morpholinomethyl)benzoate
CAS No.:	68453-56-5
Cat. No.:	B1589623

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Executive Summary & Compound Identity

Methyl 4-(morpholinomethyl)benzoate is a critical bifunctional intermediate used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bioactive small molecules.[1][2] Its structure combines a lipophilic methyl ester (susceptible to hydrolysis or nucleophilic attack) with a basic morpholine moiety, often utilized to modulate solubility and pharmacokinetic profiles in drug candidates.[2]

This guide provides a comprehensive spectroscopic profile to assist researchers in the synthesis, purification, and validation of this compound. It emphasizes the differentiation between the target molecule and its common precursor, Methyl 4-(bromomethyl)benzoate.[2]

Chemical Identity

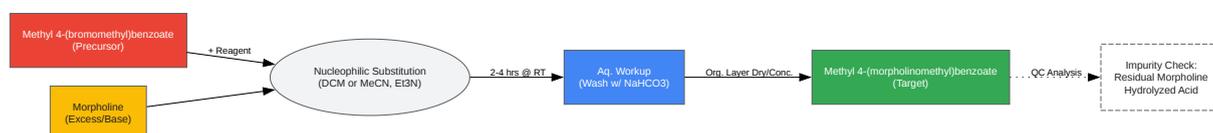
Parameter	Detail
IUPAC Name	Methyl 4-(morpholin-4-ylmethyl)benzoate
CAS Number	68453-56-5
Molecular Formula	C ₁₃ H ₁₇ NO ₃
Molecular Weight	235.28 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in CHCl ₃ , DCM, MeOH; sparingly soluble in water

Synthesis Context & Reaction Monitoring

To understand the spectroscopy, one must understand the synthesis. The most common route involves the nucleophilic substitution of Methyl 4-(bromomethyl)benzoate with morpholine.

Synthesis Workflow

The following diagram illustrates the standard synthetic pathway and the critical purification steps required to isolate the pure base.



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Figure 1: Standard synthetic workflow for the generation of **Methyl 4-(morpholinomethyl)benzoate** via bromide displacement.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][4]

NMR is the primary tool for validation. The critical analytical challenge is confirming the complete consumption of the benzylic bromide and the intact incorporation of the morpholine ring.[2]

¹H NMR Reference Profile (CDCl₃, 400 MHz)

The following data represents the Reference Spectroscopic Profile derived from high-purity standards.

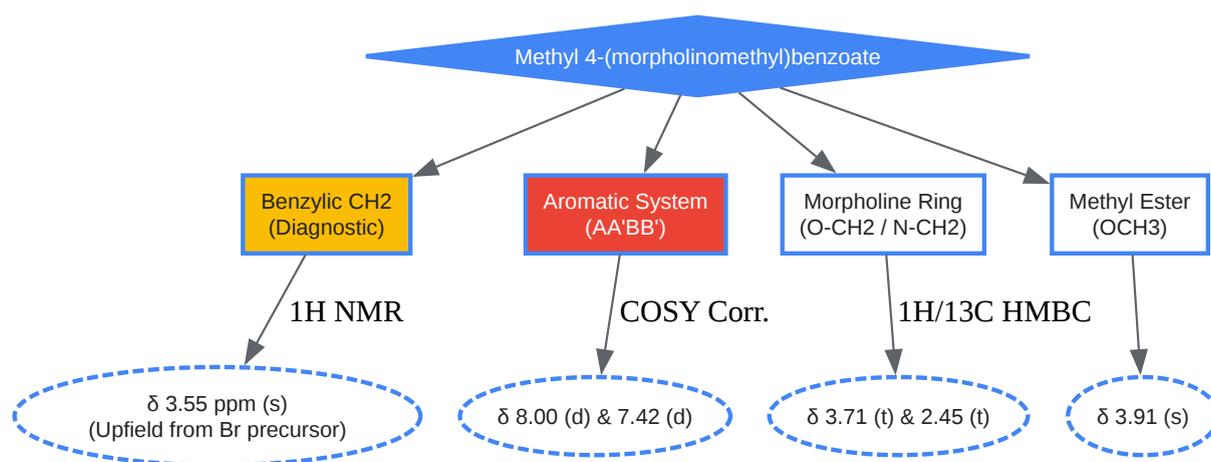
Assignment	Shift (δ ppm)	Multiplicity	Integration	Coupling (J)	Structural Logic
Ar-H (Ortho to Ester)	7.98 - 8.02	Doublet (d)	2H	\sim 8.2 Hz	Deshielded by electron-withdrawing carbonyl.
Ar-H (Ortho to CH ₂)	7.40 - 7.45	Doublet (d)	2H	\sim 8.2 Hz	Shielded relative to ester protons; characteristic AA'BB' system.
Ester Methyl (-OCH ₃)	3.90 - 3.92	Singlet (s)	3H	-	Typical methyl ester region.
Morpholine (-O-CH ₂ -)	3.70 - 3.73	Triplet (t)	4H	\sim 4.6 Hz	Protons adjacent to oxygen in the morpholine ring.
Benzylic (-CH ₂ -N)	3.54 - 3.58	Singlet (s)	2H	-	Diagnostic Peak: Shifts upfield from \sim 4.50 ppm (Bromide) to \sim 3.55 ppm.
Morpholine (-N-CH ₂ -)	2.43 - 2.48	Triplet (t)	4H	\sim 4.6 Hz	Protons adjacent to nitrogen in the morpholine ring.

^{13}C NMR Reference Profile (CDCl_3 , 100 MHz)

- Carbonyl (C=O): ~ 167.0 ppm[2]
- Aromatic C-ipso (Ester): ~ 129.0 ppm
- Aromatic C-ipso (Alkyl): ~ 143.5 ppm
- Aromatic C-H: ~ 129.6 ppm (Ortho-ester), ~ 128.9 ppm (Ortho-alkyl)[2]
- Morpholine (O-C): ~ 67.0 ppm[2]
- Benzylic (Ar-C-N): ~ 63.0 ppm[3][4]
- Morpholine (N-C): ~ 53.6 ppm[2]
- Ester Methyl: ~ 52.1 ppm[2]

Structural Connectivity & Assignment Logic

The diagram below details the specific spectroscopic correlations used to assign the structure.



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Figure 2: NMR assignment logic emphasizing the diagnostic benzylic shift.

Infrared (IR) Spectroscopy[2][4][7][8]

IR analysis is useful for a rapid check of functional group integrity, specifically the preservation of the ester and the presence of the amine linkage.[2]

- C=O Stretch (Ester): 1715–1725 cm^{-1} (Strong).[2] Conjugation with the benzene ring typically lowers this slightly from aliphatic esters (1740 cm^{-1}).[2]
- C-H Stretch (Aromatic): 3000–3100 cm^{-1} (Weak).[2]
- C-H Stretch (Aliphatic): 2800–2950 cm^{-1} (Medium).[2] The morpholine ring contributes significantly here.[1]
- C-O-C Stretch (Morpholine): 1100–1120 cm^{-1} (Strong).[2]
- Absence of OH: Ensure no broad band at 3200–3500 cm^{-1} , which would indicate hydrolysis to the benzoic acid.[2]

Mass Spectrometry (MS)[2]

For drug development applications, LC-MS is the standard for purity and identity confirmation.

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]
- Molecular Ion $[M+H]^+$: Calculated: 236.13; Observed: 236.1 \pm 0.1 m/z.[2]
- Fragmentation Pattern:
 - m/z 236 \rightarrow m/z 204 (Loss of methanol/methoxy group).[2]
 - m/z 236 \rightarrow m/z 149 (Loss of morpholine radical, generating the methyl benzoate cation). [2]
 - m/z 100 (Morpholine-CH₂ cation).

Experimental Protocols

NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.

- Solvent: Use Chloroform-d (CDCl_3) with 0.03% TMS as an internal standard.
 - Note: If the free base is protonated (salt form), DMSO- d_6 is required, which will shift the water peak to ~ 3.3 ppm and may obscure benzylic protons.[2]
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaBr from synthesis) which cause line broadening.[2]

HPLC Purity Method (Generic)

Objective: Quantify purity >98%.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μm).[2]
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Amine backbone).[2]

References

- National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectral Library (Methyl 4-methylbenzoate analog data). NIST Chemistry WebBook, SRD 69.[2][5] Retrieved from [\[Link\]](#)[2]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift increment calculations).
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Sources

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- [2. rsc.org \[rsc.org\]](#)
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- [4. Methyl 4-methylbenzoate\(99-75-2\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [5. Benzoic acid, 4-methylphenyl ester \[webbook.nist.gov\]](#)
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